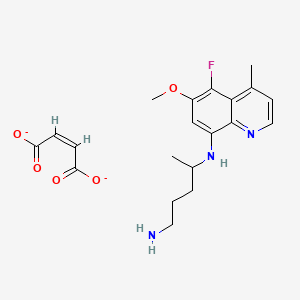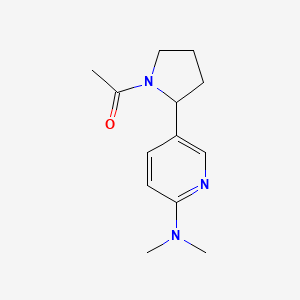
1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring and a dimethylamino-substituted pyridine ring
Vorbereitungsmethoden
Die Synthese von 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon beinhaltet typischerweise den Aufbau des Pyrrolidinrings, gefolgt von der Einführung der Dimethylamino-Pyridin-Einheit. Ein gängiger Syntheseweg beginnt mit der Reaktion von Maleinsäureanhydrid mit aromatischen Aminen, was zur Bildung von (Z)-4-Oxo-4-(Arylamino)but-2-ensäure führt. Dieser Zwischenstoff wird dann mit Thionylchlorid umgesetzt, um das gewünschte Pyrrolidinderivat zu erhalten . Industrielle Produktionsverfahren können ähnliche Schritte beinhalten, werden jedoch für die großtechnische Synthese optimiert, um hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von sekundären Aminen führen.
Substitution: Die Dimethylaminogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Fähigkeit der Verbindung, mit biologischen Zielmolekülen zu interagieren, macht sie nützlich für die Untersuchung der Enzyminhibition und Rezeptorbindung.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen und Rezeptoren. Der Pyrrolidinring bietet ein Gerüst, das in die aktiven Zentren von Enzymen passen kann, während die Dimethylamino-Pyridin-Einheit Wasserstoffbrückenbindungen und andere Wechselwirkungen mit dem Zielmolekül eingehen kann. Diese doppelte Interaktion erhöht die Bindungsaffinität und -spezifität der Verbindung .
Wirkmechanismus
The mechanism of action of 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring provides a scaffold that can fit into the active sites of enzymes, while the dimethylamino-pyridine moiety can form hydrogen bonds and other interactions with the target. This dual interaction enhances the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören andere Pyrrolidinderivate und Dimethylamino-substituierte Pyridine. Im Vergleich zu diesen Verbindungen ist 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon aufgrund seiner kombinierten Strukturmerkmale einzigartig, die eine verbesserte biologische Aktivität und Spezifität bieten. Einige ähnliche Verbindungen sind:
- Pyrrolidin-2-on
- Pyrrolidin-2,5-dione
- Dimethylamino-Pyridinderivate .
Eigenschaften
Molekularformel |
C13H19N3O |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-[2-[6-(dimethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-10(17)16-8-4-5-12(16)11-6-7-13(14-9-11)15(2)3/h6-7,9,12H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
DWYRYAFGZSIYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
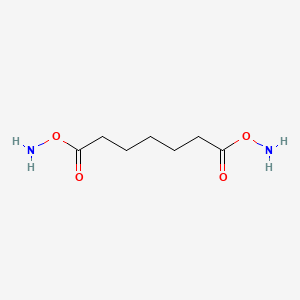
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)

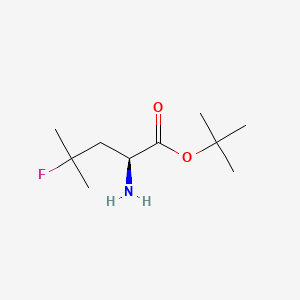
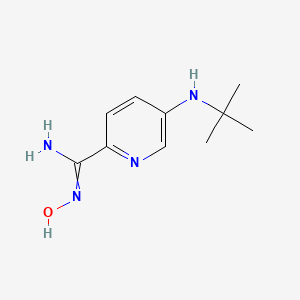
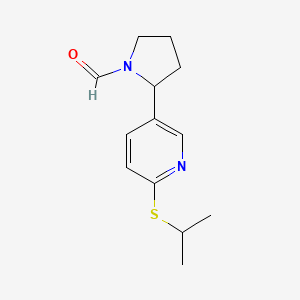

![3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11821118.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)
